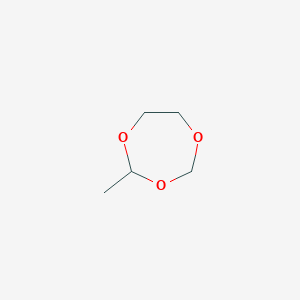

2-Methyl-1,3,5-trioxepane

Description

Contextualization within Cyclic Acetal (B89532) and Cyclic Ether Chemistry

2-Methyl-1,3,5-trioxepane belongs to the class of cyclic acetals and cyclic ethers. A key characteristic of this compound is its seven-membered ring structure, which includes three oxygen atoms, classifying it as a trioxepane. The presence of a methyl group at the second position further defines its specific identity. Cyclic acetals are known for their role in protecting carbonyl groups in organic synthesis and as precursors to polymers.

Significance of Seven-Membered Ring Systems in Organic Chemistry and Polymer Science

Seven-membered ring systems, such as the one found in this compound, are of significant interest in organic chemistry and polymer science. These rings can exhibit unique conformational flexibility compared to their smaller five- and six-membered counterparts. researchgate.net In polymer science, the ring-opening polymerization of seven-membered cyclic monomers can lead to polymers with distinct properties. For instance, seven-membered cyclic ketene (B1206846) acetals are known to undergo complete ring-opening during free-radical polymerization to form polyesters. rsc.orgresearchgate.net This characteristic makes them valuable building blocks for creating new polymeric materials. The study of these larger ring systems contributes to a deeper understanding of reaction mechanisms and the development of novel materials with tailored characteristics. rsc.org

Scope and Objectives of Academic Inquiry on this compound

Academic research on this compound primarily focuses on its synthesis and polymerization behavior. A significant area of investigation is its cationic ring-opening polymerization. acs.org Researchers are interested in understanding the kinetics and mechanisms of these reactions to control the properties of the resulting polymers. The goal is to synthesize polymers with specific molecular weights and structures, which in turn will determine their physical and chemical properties and potential applications. The study of its copolymerization with other monomers, such as 1,3-dioxolane (B20135), is also an area of active research. researchgate.net

Historical Overview of Trioxepane and Related Heterocyclic Compound Investigations

The investigation of trioxane-based compounds has a notable history, particularly with the discovery of the antimalarial properties of artemisinin (B1665778) and its derivatives, which contain a 1,2,4-trioxane (B1259687) ring system. nih.govnih.gov This has spurred broader interest in the synthesis and study of various trioxane (B8601419) and related heterocyclic structures. While much of the early focus was on smaller ring systems like 1,3,5-trioxane (B122180) (a trimer of formaldehyde), research has expanded to include larger and more complex structures like trioxepanes. wikipedia.orgresearchgate.netresearchgate.net The development of new synthetic methodologies has enabled the creation of a wider range of these compounds, allowing for a more thorough exploration of their chemical and physical properties. researchgate.net The study of the cationic polymerization of trioxane and its derivatives has also been a long-standing area of research, providing a foundation for understanding the behavior of related compounds like this compound. rsc.orgresearchgate.net

Chemical and Physical Properties

Below is a table summarizing some of the key computed properties of this compound's parent compound, 1,3,5-trioxane. nih.govnih.gov

| Property | Value |

| Molecular Formula | C4H8O3 |

| Molecular Weight | 104.10 g/mol |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 3 |

| SMILES | CC1OCOCO1 |

| Data sourced from PubChem. |

Research Findings on Related Polymerization

Research into the polymerization of related cyclic acetals provides insights into the potential behavior of this compound. For instance, the cationic copolymerization of 1,3,5-trioxane with 1,3-dioxolane has been studied extensively. researchgate.netechemi.com

| Polymer System | Key Findings |

| Copolymerization of 1,3,5-trioxane and 1,3-dioxolane | The yield and intrinsic viscosity of the resulting copolymer are influenced by the amount of catalyst, the concentration of dioxolane, temperature, solvent, and reaction time. researchgate.net |

| Solid-state polymerization of 1,3,5-trioxane | This method can produce polyoxymethylene with higher molecular weights and lower oligomer content compared to molten-state polymerization. rsc.org |

| Data compiled from various scientific publications. |

Structure

3D Structure

Properties

CAS No. |

61695-83-8 |

|---|---|

Molecular Formula |

C5H10O3 |

Molecular Weight |

118.13 g/mol |

IUPAC Name |

2-methyl-1,3,5-trioxepane |

InChI |

InChI=1S/C5H10O3/c1-5-7-3-2-6-4-8-5/h5H,2-4H2,1H3 |

InChI Key |

VEBRUBCQQDZKMV-UHFFFAOYSA-N |

Canonical SMILES |

CC1OCCOCO1 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methyl 1,3,5 Trioxepane and Analogues

Acid-Catalyzed Condensation and Cyclization Reactions

The cornerstone of 2-Methyl-1,3,5-trioxepane synthesis lies in the acid-catalyzed reaction between a suitable diol and a carbonyl compound. This approach is a classic method for the formation of cyclic acetals.

Utilization of Dicarbonyl Compounds and Diols

The formation of the 1,3,5-trioxepane ring of this compound would conceptually involve the reaction of a diol containing an ether linkage, such as diethylene glycol (bis(2-hydroxyethyl) ether), with acetaldehyde (B116499). The methyl group at the 2-position of the trioxepane ring originates from the acetaldehyde reactant.

The general reaction can be depicted as follows:

HO-CH2-CH2-O-CH2-CH2-OH + CH3CHO --(Acid Catalyst)--> this compound + H2O

While specific literature on the use of dicarbonyl compounds to form the 1,3,5-trioxepane backbone is limited, the principle of using a diol and a carbonyl source is well-established for cyclic acetal (B89532) formation. For instance, the reaction of 1,2-propylene glycol with acetaldehyde in the presence of an acid catalyst yields 2,4-dimethyl-1,3-dioxolane. This reaction serves as a useful model for understanding the formation of cyclic acetals from diols and aldehydes.

Table 1: Illustrative Reactants for this compound Synthesis

| Dicarbonyl Source | Diol | Product |

| Acetaldehyde | Diethylene Glycol | This compound |

Exploration of Reaction Mechanisms in Cyclic Acetal Formation

The formation of this compound proceeds through a well-understood mechanism for acid-catalyzed acetalization. The reaction pathway involves several key steps:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the oxygen atom of the acetaldehyde, making the carbonyl carbon more electrophilic.

Nucleophilic Attack by the Diol: One of the hydroxyl groups of the diethylene glycol acts as a nucleophile and attacks the activated carbonyl carbon. This results in the formation of a hemiacetal intermediate.

Protonation of a Hydroxyl Group and Loss of Water: A hydroxyl group of the hemiacetal is protonated by the acid catalyst, forming a good leaving group (water). The subsequent loss of a water molecule generates a resonance-stabilized carbocation (an oxonium ion).

Intramolecular Cyclization: The second hydroxyl group of the diol chain then attacks the carbocation in an intramolecular fashion, leading to the closure of the seven-membered ring.

Deprotonation: Finally, a proton is removed from the newly formed ether linkage, regenerating the acid catalyst and yielding the final product, this compound.

The entire process is a series of equilibrium reactions. To drive the reaction towards the formation of the acetal, it is often necessary to remove the water that is formed as a byproduct, for example, by azeotropic distillation.

Influence of Substrate Structure on Ring Closure and Product Selectivity

The structure of both the carbonyl compound and the diol significantly influences the efficiency of ring closure and the selectivity of the reaction.

For the formation of a seven-membered ring like 1,3,5-trioxepane, the flexibility of the diethylene glycol chain is a critical factor. While the formation of five- and six-membered rings is generally thermodynamically and kinetically favored, the synthesis of seven-membered rings can be more challenging due to entropic factors and potential transannular strain.

The presence of a methyl group at the 2-position, derived from acetaldehyde, will also influence the conformation of the resulting trioxepane ring. The stereochemistry of this position would be determined by the reaction conditions and the nature of the catalyst used.

Product selectivity can be an issue if other reactive functional groups are present in the substrates. For instance, if a dicarbonyl compound with two different carbonyl groups were used, a mixture of products could be formed. Similarly, the use of an unsymmetrical diol could lead to isomeric products. In the case of this compound synthesis from acetaldehyde and diethylene glycol, the symmetry of the diol simplifies the potential product outcome.

Precursor Design and Synthesis for Functionalized Trioxepanes

The synthesis of functionalized trioxepanes requires the careful design and preparation of modified precursors. Functional groups can be introduced into the trioxepane ring through either the diol or the carbonyl component.

For instance, to introduce a phenyl group at the 2-position instead of a methyl group, benzaldehyde would be used in place of acetaldehyde. To incorporate functionality into the backbone of the trioxepane ring, a substituted diethylene glycol derivative would be necessary.

The synthesis of such precursors can be achieved through various organic transformations. For example, substituted diethylene glycol derivatives can be prepared by Williamson ether synthesis or by the ring-opening of epoxides.

Table 2: Examples of Precursors for Functionalized 1,3,5-Trioxepanes

| Functional Group | Carbonyl Precursor | Diol Precursor | Resulting Trioxepane |

| Phenyl at C2 | Benzaldehyde | Diethylene Glycol | 2-Phenyl-1,3,5-trioxepane |

| Hydroxymethyl at C6 | Acetaldehyde | 1,1'-[Oxybis(methylene)]bis(propane-1,2-diol) | 6-(Hydroxymethyl)-2-methyl-1,3,5-trioxepane |

This table provides hypothetical examples to illustrate the principles of precursor design for introducing specific functionalities into the 1,3,5-trioxepane ring system.

Catalytic Systems in Trioxepane Synthesis

The choice of catalyst is paramount in the synthesis of this compound and its analogues. Both Brønsted and Lewis acids are effective catalysts for acetal formation.

Application of Brønsted and Lewis Acid Catalysts

Brønsted Acids: These are proton donors and are the most commonly used catalysts for acetalization reactions. acs.org Examples of Brønsted acids that can be employed include:

Sulfuric acid (H₂SO₄)

p-Toluenesulfonic acid (p-TsOH)

Amberlyst resins (solid acid catalysts)

Brønsted acids are generally effective and inexpensive. However, they can sometimes lead to side reactions, such as dehydration of the diol or polymerization of the aldehyde. The use of solid acid catalysts can simplify the work-up procedure as they can be easily filtered off from the reaction mixture.

Lewis Acids: These are electron-pair acceptors and can also effectively catalyze acetal formation. Lewis acids activate the carbonyl group by coordinating to the carbonyl oxygen. wikipedia.org Examples of Lewis acids include:

Boron trifluoride etherate (BF₃·OEt₂)

Zinc chloride (ZnCl₂)

Scandium triflate (Sc(OTf)₃)

Lewis acid catalysts can sometimes offer higher selectivity and milder reaction conditions compared to Brønsted acids. nih.gov They can be particularly useful for substrates that are sensitive to strong protic acids. The choice between a Brønsted and a Lewis acid often depends on the specific substrates and the desired reaction outcome. For instance, in some acetalization reactions, Brønsted acids have been found to be more favorable for the transformation of the adduct to the final product compared to Lewis acids. researchgate.net

Table 3: Comparison of Brønsted and Lewis Acid Catalysts in Acetal Synthesis

| Catalyst Type | Examples | Advantages | Disadvantages |

| Brønsted Acid | H₂SO₄, p-TsOH, Amberlyst | Inexpensive, readily available, effective | Can cause side reactions, corrosive (liquid acids), difficult to remove (liquid acids) |

| Lewis Acid | BF₃·OEt₂, ZnCl₂, Sc(OTf)₃ | Milder conditions, higher selectivity in some cases | Can be more expensive, moisture sensitive |

Heterogeneous Catalysis and Recoverable Catalysts

The use of heterogeneous catalysts in the synthesis of cyclic acetals offers significant advantages over traditional homogeneous acid catalysts like sulfuric acid or p-toluenesulfonic acid. These benefits include simplified product purification, reduced corrosion issues, and the ability to recover and reuse the catalyst, aligning with the principles of green chemistry. santiago-lab.com Solid acid catalysts are particularly relevant for these syntheses.

Commonly employed heterogeneous catalysts include:

Ion-Exchange Resins: Macroporous polymeric resins functionalized with sulfonic acid groups, such as Amberlyst-15, are widely used. santiago-lab.comresearchgate.net They have demonstrated high catalytic activity in various acetalization and transacetalization reactions. researchgate.netresearchgate.net For instance, Amberlyst-15 has been successfully used to catalyze the reaction between glycerol and various aldehydes, showcasing its versatility. researchgate.netnacatsoc.org The catalyst's porous structure allows for good contact with reactants while its solid nature permits easy separation from the liquid reaction mixture by simple filtration. santiago-lab.com

Zeolites and Clays: These materials, such as HBeta zeolites and montmorillonite clays, can act as solid acid catalysts. nacatsoc.orgresearchgate.net Zeolites can offer shape selectivity, and their hydrophobic character can be advantageous in repelling water formed during the reaction, thereby preserving the strength of the acid sites and favoring the forward reaction. nacatsoc.org

Heteropolyacids: Compounds like phosphotungstic acid and silicotungstic acid, especially when supported on a solid matrix, are powerful acid catalysts. researchgate.netgoogle.com They have been shown to be effective in the cyclotrimerization of aldehydes to form 1,3,5-trioxanes, often allowing the product and catalyst to separate into distinct phases for easy recovery. researchgate.netresearchgate.net

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials with high porosity and surface area, constructed from metal ions and organic linkers. mdpi.com Certain MOFs, such as MIL-101(Cr), possess Lewis acid sites that can catalyze reactions like acetal formation. mdpi.com Their key advantage is high efficiency and the potential for multiple recovery and reuse cycles with minimal loss of activity. mdpi.com

| Catalyst | Reaction Type | Substrates | Yield (%) | Recyclability | Reference |

|---|---|---|---|---|---|

| Amberlyst-15 | Acetalization | Glycerol + Acetaldehyde | >90% Conversion | Yes | researchgate.net |

| Zeolite HBeta | Acetalization | Glycerol + Formaldehyde (B43269) | >90% Conversion | Yes | nacatsoc.org |

| Ionic Liquid ([BPy]HSO₄) | Acetalization | Furfural + Glycerol | ~93% (total acetals) | Yes | |

| MIL-101(Cr) | Imidazole Synthesis (related condensation) | Benzil, Aldehyde, etc. | ~95% | Reported for at least 5 cycles | mdpi.com |

| Heteropolyacids | Cyclotrimerization | Propionaldehyde | Good to Excellent | Yes, by phase separation | researchgate.net |

Optimization of Catalyst Activity and Selectivity

Optimizing the reaction conditions is crucial for maximizing the yield and selectivity towards the desired cyclic acetal while minimizing side reactions. Key parameters that are typically adjusted include temperature, reactant ratio, catalyst loading, and water removal.

Temperature: Acetalization is an equilibrium-limited reaction. While higher temperatures can increase the reaction rate, they can also promote side reactions or catalyst degradation. The optimal temperature is therefore a compromise, often maintained at a moderate level (e.g., 45–90°C) to achieve a reasonable rate without sacrificing selectivity. google.comnih.gov

Reactant Molar Ratio: To shift the equilibrium towards the product side, one of the reactants is often used in excess. For example, in the reaction of a polyhydroxyl compound with an aldehyde, using a high molar excess of the polyhydroxyl compound can drive the reaction to completion and achieve high yields of the cyclic acetal, even without active water removal. google.com

Catalyst Loading: The amount of catalyst influences the reaction rate. While a higher catalyst loading can accelerate the reaction, it may also lead to unwanted side products. nih.gov The optimal loading is the minimum amount required to achieve a high conversion rate in a reasonable timeframe. For solid catalysts, this is often expressed as a weight percentage of the reactants.

Water Removal: The formation of cyclic acetals produces water as a byproduct. The presence of water can hydrolyze the acetal product, shifting the equilibrium back towards the reactants, and can also deactivate some acid catalysts. nacatsoc.orggoogle.com To achieve high conversions, water is often removed from the reaction mixture as it forms. This can be accomplished through methods like azeotropic distillation using an entrainer (e.g., toluene or benzene) or by using catalysts with hydrophobic properties that expel water from their active sites. nacatsoc.orggoogle.com

The interplay of these factors is critical. For instance, a study on the synthesis of 1,3,5-trioxane (B122180) highlighted the challenge that increasing catalyst activity often decreases selectivity. researchgate.net This necessitates a careful balance of all reaction parameters to achieve both high conversion and high selectivity for the desired product.

| Parameter Varied | System | Observation | Reference |

|---|---|---|---|

| Temperature | Esterification of Levulinic Acid | Increasing temperature from 50°C to 90°C increased conversion from 64% to 95%. | biofueljournal.com |

| Molar Ratio (Polyol:Aldehyde) | Cyclic Acetal Synthesis | Using a molar ratio of at least 3:1 allows for high yields (>90%) without water separation. | google.com |

| Catalyst Nature | Acetalization of Furfural | Higher acidity of p-toluenesulfonic acid led to more side reactions compared to tartaric acid. | |

| Water Presence | Glycerol Acetalization | Aqueous formaldehyde feedstock lowered conversion for most catalysts except hydrophobic zeolite HBeta. | nacatsoc.org |

Purification and Isolation Techniques for Cyclic Acetals

The purification and isolation protocol for cyclic acetals depends heavily on the type of catalyst used and the properties of the final product. The use of heterogeneous catalysts significantly simplifies the initial workup.

The typical purification sequence involves several steps:

Catalyst Removal: For solid catalysts like Amberlyst-15 or zeolites, the first step is simple filtration or centrifugation to separate the catalyst from the crude reaction mixture. mdpi.com The recovered catalyst can then be washed and prepared for reuse.

Neutralization: If any residual acidity is present in the reaction mixture, a mild base (e.g., sodium bicarbonate solution) may be added to neutralize it. This step is crucial to prevent the acid-catalyzed hydrolysis of the acetal product during subsequent purification steps.

Extraction: The neutralized mixture is often subjected to liquid-liquid extraction. An organic solvent is used to extract the cyclic acetal from the aqueous phase, which contains unreacted polyols, salts, and other water-soluble impurities. This is often followed by washing the organic layer with brine to remove residual water.

Drying and Concentration: The organic extract is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and then concentrated under reduced pressure using a rotary evaporator to remove the solvent.

Distillation or Chromatography: The final purification of the crude acetal is typically achieved by vacuum distillation, which is effective for thermally stable and volatile compounds. For less volatile or thermally sensitive products, or to separate close-boiling isomers, column chromatography on silica gel is a common alternative. organic-chemistry.org

In some industrial processes, particularly for compounds like 1,3,5-trioxane, a combination of distillation and extraction is used. google.comgoogle.com For instance, the product vapor from the reactor can be fed into a distillation column where it is simultaneously extracted with a water-insoluble organic solvent to separate the product from unreacted formaldehyde and water. google.com

Molecular Structure and Conformational Analysis of 2 Methyl 1,3,5 Trioxepane

Theoretical Conformational Studies

Computational chemistry provides powerful tools to investigate the conformational preferences of cyclic molecules like 2-Methyl-1,3,5-trioxepane. These methods allow for the prediction of stable conformations and the energetic barriers between them.

Computational Modeling Approaches (e.g., Molecular Mechanics (MM2), Density Functional Theory (DFT))

The conformational analysis of seven-membered rings is often initiated with molecular mechanics calculations, such as the MM2 force field, to explore the potential energy surface and identify low-energy conformers. acs.org For more accurate energy calculations and detailed geometric parameters, quantum mechanical methods like Density Functional Theory (DFT) are employed. researchgate.net These computational approaches are essential for modeling the complex interplay of forces that dictate the molecule's preferred shapes. nih.gov For instance, in the study of related triazine-trioxide compounds, DFT with the PBE functional was used to predict the most stable conformations. researchgate.net

Identification and Stability of Preferred Conformations (e.g., boat-chair conformations)

For seven-membered rings, several conformations are possible, including the chair (C), boat (B), and twist-boat (TB). cdnsciencepub.com The relative stability of these forms is influenced by the substitution pattern on the ring. In 2-monosubstituted derivatives of similar 1,3-dioxepins, the substituent can adopt either an axial or equatorial orientation in the chair and boat forms, leading to C-a, C-e, B-a, and B-e conformations. cdnsciencepub.com The twist-boat conformation is often found to be a stable form for many seven-membered rings and is a key part of the boat-twist-boat pseudorotation cycle. smu.edu The replacement of a benzo group with a double bond in related systems has been shown to significantly stabilize the TB conformation relative to the chair form. cdnsciencepub.com

Analysis of Ring Strain and Torsional Angles

The stability of different conformations is largely determined by the minimization of ring strain, which includes angle strain (deviation from ideal bond angles) and torsional strain (eclipsing interactions between adjacent bonds). smu.edu The chair conformation, for example, benefits from reduced CH2 bond eclipsing and angle strain. smu.edu The conformational behavior of seven-membered rings can be classified based on the signs of their endocyclic torsion angles. The complex interplay of steric, electrostatic, and stereoelectronic interactions, such as σ–σ* orbital interactions, also plays a significant role in determining the conformational preferences. cdnsciencepub.com

Spectroscopic Elucidation of Molecular Structure

Experimental techniques, particularly NMR and vibrational spectroscopy, provide critical data for validating theoretical models and determining the precise three-dimensional structure of this compound in solution and the solid state.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the stereochemistry of cyclic molecules. oup.com By analyzing chemical shifts and coupling constants, the orientation of substituents and the conformation of the ring can be deduced. oup.com For example, in substituted 1,3-dioxepanes, low-temperature 13C NMR has been used to determine the relative populations of different conformations. acs.org Dynamic NMR methods, which study the changes in NMR spectra with temperature, can provide information about the energy barriers for conformational interconversions, such as ring inversion. cdnsciencepub.comactachemscand.org The study of related 1,3-dioxane (B1201747) and 1,3,5-trioxane (B122180) systems has shown that the single line NMR spectrum observed at room temperature can broaden into an AB quartet at lower temperatures, allowing for the calculation of the mean lifetime of the molecule in a single conformation. actachemscand.org

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Data Tables

Table 1: Computational Methods in Conformational Analysis

| Computational Method | Application | Reference |

|---|---|---|

| Molecular Mechanics (MM2) | Initial exploration of potential energy surface | acs.org |

Table 2: Common Conformations of Seven-Membered Rings

| Conformation | Abbreviation | Key Feature | Reference |

|---|---|---|---|

| Chair | C | Generally a low-energy conformation | cdnsciencepub.com |

| Boat | B | Can be a higher energy conformation | cdnsciencepub.com |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a pivotal analytical technique used to determine the molecular weight and structural details of compounds by analyzing their mass-to-charge ratio (m/z) upon ionization. For this compound, this method provides its exact molecular weight and a characteristic fragmentation pattern that aids in its identification.

When subjected to electron ionization (EI) in a mass spectrometer, the this compound molecule loses an electron to form a molecular ion [M]⁺•. The stability of this molecular ion can be low in cyclic ethers, and it may not always be observed. miamioh.edu The subsequent fragmentation of this ion is driven by the inherent structural features of the trioxepane ring and the methyl substituent.

The fragmentation process for cyclic acetals and ethers typically involves cleavages initiated by the heteroatoms. miamioh.edulibretexts.org Common fragmentation pathways include α-cleavage (cleavage of a bond adjacent to an oxygen atom) and ring-opening reactions. For this compound, the positive charge is stabilized on the oxygen atom, leading to the scission of adjacent carbon-carbon or carbon-oxygen bonds.

Key fragmentation steps can include the loss of a methyl radical (•CH₃) from the molecular ion, leading to an [M-15]⁺ ion. Another prominent fragmentation pathway involves the cleavage of the seven-membered ring, which can lead to the formation of various smaller, stable carbocations and acylium ions. libretexts.org For instance, the loss of formaldehyde (B43269) (CH₂O) or acetaldehyde (B116499) (CH₃CHO) moieties from the ring structure can produce significant fragment ions. The presence of multiple oxygen atoms provides several potential sites for initial ionization and subsequent fragmentation, leading to a complex but interpretable mass spectrum. The most stable fragment often forms the base peak in the spectrum. chemguide.co.ukdocbrown.info

Below is a table of expected key fragments for this compound based on general fragmentation principles for cyclic ethers and acetals.

| m/z Value | Proposed Fragment Ion | Formula of Fragment | Notes |

| 118 | Molecular Ion | [C₅H₁₀O₃]⁺• | The parent ion, may have low intensity. |

| 103 | [M - CH₃]⁺ | [C₄H₇O₃]⁺ | Loss of the methyl group via α-cleavage. |

| 88 | [M - CH₂O]⁺• | [C₄H₈O₂]⁺• | Loss of a formaldehyde unit from the ring. |

| 73 | [M - CH₃CHO]⁺• | [C₃H₅O₂]⁺ | Loss of an acetaldehyde unit. |

| 45 | [C₂H₅O]⁺ | [C₂H₅O]⁺ | A common fragment for ethoxy-like structures. |

| 43 | [CH₃CO]⁺ | [C₂H₃O]⁺ | Acylium ion, often a stable and abundant fragment. |

Crystallographic Investigations of Substituted Trioxepanes

Crystallographic studies are essential for understanding the three-dimensional arrangement of atoms and molecules in the solid state. While specific crystallographic data for this compound is not widely published, analysis of related substituted trioxanes and other cyclic ethers provides a strong basis for understanding the principles of their solid-state conformations and intermolecular interactions.

Single-Crystal X-ray Diffraction for Solid-State Conformations

The process involves irradiating a single crystal with monochromatic X-rays. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, creating a unique diffraction pattern. carleton.edu By analyzing the positions and intensities of the diffracted beams, a detailed model of the electron density and, consequently, the atomic positions can be constructed.

For substituted trioxepanes, SCXRD would reveal the preferred conformation of the seven-membered ring in the solid state. Unlike six-membered rings like cyclohexane, which have well-defined chair and boat conformations, seven-membered rings are more flexible and can adopt several low-energy conformations, such as twist-chair and twist-boat forms. The presence and position of substituents, like the methyl group in this compound, significantly influence the conformational preference to minimize steric strain.

The table below illustrates the type of structural parameters that can be obtained from an SCXRD analysis of a hypothetical substituted trioxepane crystal.

| Parameter | Description | Typical Information Obtained |

| Unit Cell Dimensions | The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal. | Defines the crystal system and lattice parameters. |

| Space Group | The set of symmetry operations that describe the arrangement of molecules in the unit cell. | Provides insight into the packing symmetry. |

| Bond Lengths | The distances between the nuclei of bonded atoms (e.g., C-O, C-C, C-H). | Confirms covalent bonding and can indicate bond order. |

| Bond Angles | The angles formed by three connected atoms (e.g., O-C-O, C-O-C). | Reveals the local geometry and steric effects. |

| Torsion Angles | The dihedral angles that describe the conformation of the ring system. | Determines the specific ring conformation (e.g., twist-chair). |

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules within a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. Understanding these interactions is crucial for predicting and controlling the physical properties of crystalline materials. mdpi.com The analysis of crystal structures obtained from SCXRD allows for a detailed examination of these forces.

The size, shape, and electronic properties of the molecules dictate how they pack together to maximize attractive interactions and minimize repulsion, ultimately determining the density, melting point, and solubility of the crystal. The methyl substituent on the trioxepane ring would influence the packing by creating specific steric demands and affecting the accessibility of the ring's oxygen atoms for intermolecular contacts.

The following table summarizes the key intermolecular interactions relevant to the crystal packing of organic molecules like substituted trioxepanes.

| Interaction Type | Description | Typical Energy (kJ/mol) | Relevance to Substituted Trioxepanes |

| Van der Waals Forces | Weak, non-specific attractions between temporary dipoles (London dispersion forces). | 0.4 - 4 | The primary force governing the overall packing and cohesion of the crystal. |

| Dipole-Dipole Interactions | Electrostatic interactions between permanent dipoles on polar molecules. | 5 - 20 | The C-O bonds create a net molecular dipole, contributing to orientational packing. |

| Weak Hydrogen Bonds | Interactions between a hydrogen atom on a carbon (C-H) and an electronegative atom like oxygen (O). researchgate.net | 2 - 20 | The oxygen atoms of the trioxepane ring can act as acceptors for C-H donors on adjacent molecules. researchgate.netnih.gov |

Reactivity and Reaction Mechanisms of 2 Methyl 1,3,5 Trioxepane

Ring-Opening Reactions and Derivatization

The core reactivity of 2-Methyl-1,3,5-trioxepane is dominated by the opening of its seven-membered ring. This process can be initiated by either nucleophilic attack or electrophilic activation, leading to a variety of derivatized products. The stability of the cyclic acetal (B89532) is compromised in the presence of acids or strong nucleophiles, facilitating ring cleavage.

Nucleophilic Attack and Electrophilic Activation in Ring Cleavage

Ring-opening of this compound can be achieved through two primary mechanistic pathways: nucleophilic attack and electrophilic activation.

Nucleophilic Attack: Strong nucleophiles can directly attack one of the electrophilic carbon atoms of the trioxepane ring, leading to the cleavage of a carbon-oxygen bond. The C2, C4, and C6 positions are all susceptible to nucleophilic attack due to the electron-withdrawing effect of the adjacent oxygen atoms. The presence of the methyl group at C2 sterically hinders this position to some extent, which can influence the site of attack. In base-catalyzed reactions, a strong nucleophile will typically attack the least sterically hindered carbon atom.

Electrophilic Activation: In the presence of acids (both Brønsted and Lewis acids), one of the oxygen atoms in the trioxepane ring can be protonated or coordinated to the Lewis acid. nih.gov This activation makes the adjacent carbon atoms significantly more electrophilic and susceptible to attack by even weak nucleophiles. The protonation of an oxygen atom transforms the hydroxyl group into a good leaving group (water), facilitating the ring-opening process. nih.gov The mechanism of acid-catalyzed hydrolysis of acetals involves a series of protonation, nucleophilic attack by water, and deprotonation steps, ultimately leading to the corresponding aldehyde or ketone and diol. msu.edugelest.com

The general mechanism for the acid-catalyzed ring-opening of a cyclic acetal is as follows:

Protonation of an oxygen atom of the acetal.

Cleavage of a carbon-oxygen bond to form a resonance-stabilized carbocation (oxocarbenium ion).

Nucleophilic attack on the carbocation.

Deprotonation to yield the final product.

Regioselectivity and Stereoselectivity in Ring-Opening Processes

The presence of the methyl group at the C2 position of the 1,3,5-trioxepane ring introduces elements of regioselectivity and stereoselectivity in its ring-opening reactions.

Regioselectivity: In nucleophilic attacks under basic or neutral conditions, the regioselectivity is primarily governed by steric hindrance. Therefore, a nucleophile is expected to preferentially attack the less substituted C4 or C6 positions over the more hindered C2 position. In contrast, under acidic conditions, the regioselectivity is influenced by the stability of the resulting carbocation intermediate. Cleavage of the O1-C2 or O5-C2 bond would lead to a secondary carbocation stabilized by the adjacent oxygen atom. The stability of this oxocarbenium ion can direct the nucleophilic attack to the C2 position. The precise outcome often depends on the specific nucleophile, catalyst, and reaction conditions.

Stereoselectivity: The stereochemical outcome of the ring-opening reaction is dependent on the mechanism. For reactions proceeding via an SN2-like mechanism, inversion of configuration at the attacked carbon center is expected. If the reaction proceeds through a planar carbocation intermediate (SN1-like), a racemic or diastereomeric mixture of products may be obtained. The conformation of the seven-membered ring and the stereochemical relationship of the methyl group can also influence the direction of nucleophilic attack, leading to specific stereoisomers. For instance, in reactions of cyclic acetals with Grignard reagents, the stereochemistry can be influenced by chelation control, where the magnesium atom coordinates with oxygen atoms, directing the nucleophile to a specific face of the molecule. nih.gov

Reactions with Organometallic Reagents

Organometallic reagents, being potent nucleophiles and strong bases, readily react with this compound, leading to ring-opening and the formation of new carbon-carbon bonds.

Interaction with Grignard Reagents for Alkyl-Substituted Cyclic Ethers

The reaction of 1,3,5-trioxepanes with Grignard reagents (RMgX) results in the formation of dialkyl-substituted cyclic ethers. rsc.org The reaction proceeds via a nucleophilic attack of the carbanionic carbon of the Grignard reagent on one of the acetal carbons. This attack leads to the cleavage of a C-O bond and the formation of a new C-C bond. A subsequent workup is typically required to protonate the resulting alkoxide.

The general mechanism involves:

Coordination of the magnesium atom of the Grignard reagent to one of the oxygen atoms of the trioxepane ring.

Nucleophilic attack of the alkyl group from the Grignard reagent on an adjacent carbon atom.

Cleavage of the trioxepane ring.

Protonation of the resulting alkoxide during workup.

The regioselectivity of this reaction with this compound would be influenced by both steric and electronic factors, as discussed in section 4.1.2.

Table 1: Reaction of 1,3,5-Trioxepanes with Grignard Reagents

| Entry | Grignard Reagent | Product |

|---|---|---|

| 1 | Methylmagnesium bromide | Dialkyl-substituted cyclic ether |

Note: This table is based on the general reactivity of 1,3,5-trioxepanes as specific data for the 2-methyl derivative is not available.

Reactions with Organotin Compounds (e.g., allyltributyltin) for Allyl-Substituted Products

The reaction of 1,3,5-trioxepanes with allyltributyltin in the presence of a Lewis acid, such as titanium tetrachloride (TiCl4), yields diallyl-substituted cyclic ethers. rsc.org In this reaction, the Lewis acid activates the acetal by coordinating to one of the oxygen atoms, making the adjacent carbon more electrophilic. The allyl group from the allyltributyltin then acts as a nucleophile, attacking the activated carbon and leading to ring opening and the formation of a new carbon-carbon bond.

The mechanism is believed to proceed through an oxocarbenium ion intermediate generated by the action of the Lewis acid on the acetal. The allyltin (B8295985) reagent then transfers the allyl group to this electrophilic intermediate.

Hydrosilylation and Other Reduction Reactions

Hydrosilylation and other reduction methods provide a pathway to convert the acetal functionality in this compound into other useful functional groups, primarily ethers.

Reductive cleavage of acetals and ketals can be achieved using hydrosilanes, such as triethylsilane (Et3SiH), in the presence of an acid catalyst. nih.govwikipedia.org This reaction effectively reduces one of the C-O bonds of the acetal to a C-H bond, resulting in the formation of an ether. The reaction of 1,3,5-trioxepanes with triethylsilane in the presence of trimethylsilyl (B98337) triflate (TMSOTf) has been reported to yield the corresponding cyclic ethers. rsc.org

The mechanism of this reduction involves the formation of an oxocarbenium ion intermediate upon activation of the acetal by the acid catalyst. A hydride ion is then delivered from the hydrosilane to the carbocation, leading to the reduced ether product. nih.govacs.org

Table 2: Reduction of 1,3,5-Trioxepanes

| Entry | Reducing Agent | Catalyst | Product |

|---|

Note: This table is based on the general reactivity of 1,3,5-trioxepanes as specific data for the 2-methyl derivative is not available.

The regioselectivity of the hydrosilylation of this compound would depend on which C-O bond is preferentially cleaved. This, in turn, is influenced by the stability of the potential oxocarbenium ion intermediates. Cleavage at the C2 position would generate a more substituted and potentially more stable secondary oxocarbenium ion, suggesting that reduction might preferentially occur at this site.

Chemical Equilibria and Thermodynamic Aspects of Transformations

Detailed experimental data on the determination of equilibrium constants for the ring-opening and closing reactions specifically for this compound could not be found in the surveyed scientific literature. Such studies are crucial for understanding the stability of the heterocyclic ring relative to its acyclic precursors.

Quantitative thermodynamic data, such as the enthalpy (ΔH) and Gibbs free energy (ΔG) changes associated with the reactions of this compound, are not available in the reviewed sources. This information is essential for determining the spontaneity and energetic favorability of its chemical transformations.

| Reaction Type | Enthalpy Change (ΔH) | Gibbs Free Energy Change (ΔG) | Source |

|---|---|---|---|

| Ring-Opening/Closing | Data not available | Data not available | N/A |

| Catalytic Reduction | Data not available | Data not available | N/A |

Reaction Kinetics and Mechanistic Studies

Specific research focused on the rate law determination and kinetic modeling for reactions involving this compound is not present in the available literature. These studies would be necessary to elucidate the step-by-step mechanism of its reactions and to understand the factors controlling the reaction speed.

While it is a fundamental principle in chemistry that solvents and temperature significantly influence reaction rates, specific studies quantifying these effects for the reactions of this compound have not been reported in the consulted scientific literature. Such investigations would provide critical insights into optimizing reaction conditions.

Catalytic Influences on Reaction Pathways and Selectivity of this compound

The reactivity of this compound, a seven-membered cyclic acetal, is significantly influenced by the presence of catalysts, which can direct the reaction towards specific pathways and enhance selectivity for desired products. The core of its reactivity lies in the acid-catalyzed cleavage of the acetal functional group, which can initiate a cascade of reactions, including ring-opening polymerization, hydrolysis, or other transformations.

Acid catalysts, both Brønsted and Lewis acids, are pivotal in activating the this compound ring. The reaction mechanism typically commences with the protonation of one of the oxygen atoms in the trioxepane ring by a Brønsted acid, or coordination with a Lewis acid. This initial step weakens a carbon-oxygen bond, facilitating ring opening to form a carbocationic intermediate. The stability of this carbocation and the nature of the catalyst and reaction conditions subsequently determine the reaction pathway.

In the presence of a suitable initiator, this compound can undergo cationic ring-opening polymerization. The selectivity of this process is highly dependent on the catalyst employed. For instance, in the analogous polymerization of 1,3,5-trioxane (B122180), Lewis acids like boron trifluoride etherate (BF₃·OEt₂) are commonly used. The choice of catalyst can influence the molecular weight and polydispersity of the resulting polymer.

The reaction of 1,3,5-trioxepane derivatives with nucleophiles can also be selectively controlled by the choice of catalyst. For example, the reaction with Grignard reagents or organolithium compounds can lead to the formation of diol ethers, while the use of titanium tetrachloride–allyltributyltin results in the formation of diallyl-substituted cyclic ethers . Similarly, the reduction of the trioxepane ring to the corresponding cyclic ether can be achieved with high selectivity using triethylsilane in the presence of a catalytic amount of trimethylsilyl triflate .

The selectivity of these reactions is a function of the catalyst's ability to coordinate with specific oxygen atoms in the ring and to stabilize the resulting intermediates. The steric and electronic properties of the catalyst, as well as those of the substituents on the trioxepane ring, play a crucial role in determining the regioselectivity and stereoselectivity of the reaction.

| Catalyst System | Nucleophile/Reagent | Primary Product | Reference |

| Acid Catalyst (General) | Initiator | Poly(this compound) | - |

| - | Grignard Reagents (R-MgX) | Dialkyl-substituted cyclic ethers | |

| Titanium tetrachloride (TiCl₄) | Allyltributyltin | Diallyl-substituted cyclic ethers | |

| Trimethylsilyl triflate (TMSOTf) | Triethylsilane (Et₃SiH) | 2-Methyl-1,3-dioxepane |

Thermal and Chemical Stability of the this compound Ring

The stability of the this compound ring is a critical factor in its handling, storage, and application. As a cyclic acetal, its stability is influenced by temperature, pH, and the presence of catalysts.

Decomposition Pathways Under Acidic Conditions

Under acidic conditions, the this compound ring is susceptible to decomposition. The presence of even catalytic amounts of acid can initiate hydrolysis. The decomposition pathway is believed to proceed via a mechanism analogous to the acid-catalyzed hydrolysis of other cyclic acetals, such as 1,3,5-trioxane researchgate.netnih.gov.

The initial step involves the protonation of one of the ring oxygen atoms, which is followed by the cleavage of a carbon-oxygen bond to form a resonance-stabilized carbocation and a hydroxyl group. This ring-opened intermediate can then react with water or other nucleophiles present in the medium. In the presence of water, the ultimate products of complete hydrolysis are expected to be acetaldehyde (B116499) and diethylene glycol.

The rate of this acid-catalyzed hydrolysis is dependent on the acid concentration and the temperature. The methyl substituent at the 2-position may influence the rate of hydrolysis due to its electronic and steric effects on the stability of the carbocation intermediate.

Comparative Stability with Related Cyclic Ethers and Acetals

The stability of this compound can be understood by comparing it with related cyclic ethers and acetals.

Cyclic Ethers: Compared to simple cyclic ethers like tetrahydrofuran (B95107) (THF) or its methylated derivative, 2-methyltetrahydrofuran (B130290) (2-MeTHF), this compound is generally less stable, particularly under acidic conditions. While 2-MeTHF exhibits good stability in both acidic and basic conditions, the acetal linkages in this compound are inherently more susceptible to acid-catalyzed cleavage nih.govwikipedia.org. The presence of multiple oxygen atoms in the trioxepane ring also increases its polarity and potential for interaction with protic solvents and acids.

Cyclic Acetals: When compared to the six-membered cyclic acetal, 1,3,5-trioxane, the seven-membered ring of this compound is expected to have a different conformational flexibility and ring strain, which can affect its stability. Generally, larger rings can be more flexible, but the presence of multiple heteroatoms can introduce complex conformational preferences. The stability of alkyl-substituted trioxanes is known to be influenced by the preference of the substituents for the equatorial position to minimize steric hindrance. The methyl group in this compound likely influences its conformational equilibrium and, consequently, its thermodynamic stability. While 1,3,5-trioxane is a stable solid at room temperature, it readily depolymerizes to formaldehyde (B43269) in the presence of strong acids nih.govwikipedia.orgindustrialchemicals.gov.au. A similar susceptibility to acid-catalyzed decomposition is expected for this compound.

| Compound | Ring Size | Functional Group | Relative Stability in Acid |

| This compound | 7 | Acetal | Low |

| Tetrahydrofuran (THF) | 5 | Ether | High |

| 2-Methyltetrahydrofuran (2-MeTHF) | 5 | Ether | High |

| 1,3,5-Trioxane | 6 | Acetal | Low |

| 1,3-Dioxane (B1201747) | 6 | Acetal | Moderate |

Polymerization and Copolymerization of 2 Methyl 1,3,5 Trioxepane

Ring-Opening Polymerization (ROP) Mechanisms

The cationic ROP of cyclic acetals is a chain reaction characterized by distinct steps of initiation, propagation, and termination. The driving force for the polymerization of seven-membered rings is the release of ring strain.

Cationic Polymerization Pathways and Active Species Formation

The cationic polymerization of cyclic acetals like trioxepanes can be initiated by protic acids or Lewis acids. The active species responsible for chain growth are generally considered to be oxonium ions and oxocarbenium ions, which exist in equilibrium.

The initiation process typically involves the protonation of one of the oxygen atoms in the 2-Methyl-1,3,5-trioxepane ring by a cationic initiator (H⁺), leading to the formation of a secondary oxonium ion. This is followed by the ring-opening of this initial species to form a more stable, propagating oxocarbenium ion. This oxocarbenium ion is the key active species that reacts with subsequent monomer molecules.

Studies on the copolymerization of 1,3,5-trioxane (B122180) (TO) and 1,3,5-trioxepane (TOP) suggest that transacetalization reactions, which can occur during polymerization, proceed primarily through these oxocarbenium species rather than cyclic oxonium species researchgate.net. The presence of the methyl group at the 2-position of the this compound ring is expected to influence the stability and reactivity of these cationic intermediates.

Initiation, Propagation, and Termination Reactions

The cationic ROP of this compound follows the fundamental steps of a chain polymerization:

Initiation: The reaction is started by an initiator, typically a strong protic acid (like perchloric acid) or a Lewis acid in combination with a co-initiator (like water or an alcohol) researchgate.netmit.edu. The initiator protonates an oxygen atom on the monomer ring, leading to the formation of an active center, which is an oxocarbenium ion after ring-opening.

Propagation: The propagation step involves the successive addition of monomer molecules to the active center at the end of the growing polymer chain. The oxocarbenium ion at the chain end attacks a neutral monomer molecule, incorporating it into the chain and regenerating the active species at the new chain end. This process repeats, leading to the growth of the polymer chain.

Termination: Termination reactions bring the polymer chain growth to a halt. In cationic polymerization, this can occur through several mechanisms, including:

Combination with a counter-ion: The propagating cation combines with the counter-ion from the initiator, neutralizing the active center.

Chain transfer: An atom (often a proton) is transferred from the growing chain to a monomer, solvent molecule, or another species. This terminates one chain while potentially initiating a new one. This is a common occurrence in cationic polymerizations mit.edu.

Role of Water and Other Impurities in Polymerization Kinetics

In cationic polymerization, impurities such as water can have a profound effect on the reaction kinetics and the properties of the resulting polymer. Water can act in several ways:

Co-initiator: In systems initiated by Lewis acids (e.g., BF₃, SnCl₄), trace amounts of water are often necessary to act as a proton source (co-initiator) to start the polymerization mit.edu.

Chain Transfer Agent: Water can also function as a chain transfer agent. The growing polymer chain can react with a water molecule, terminating the chain and releasing a proton which can then initiate a new chain. This process typically leads to a decrease in the final polymer's molecular weight.

In a study on the copolymerization of 1,3,5-trioxane with 1,3-dioxepane (B1593757), the influence of water was systematically examined, and it was found to act as a transfer agent researchgate.netacs.org. A linear relationship was observed between the reciprocal of the degree of polymerization (1/DPn) and the initial concentration of water, which is characteristic of chain transfer acs.org. Given the similarities in the monomer structures, a similar role for water and other protic impurities can be anticipated in the polymerization of this compound.

Kinetics and Thermodynamics of Polymerization

The kinetics and thermodynamics of ROP are crucial for understanding the polymerizability of a monomer and for controlling the polymerization process.

Kinetic Studies of Monomer Consumption and Polymer Growth

Kinetic studies of the cationic copolymerization of 1,3,5-trioxane (TO) with cyclic formals, including 1,3,5-trioxepane (TOP), have provided insights into the relative reactivities of these monomers researchgate.net. In these systems, the consumption of the comonomer (TOP) was monitored over time. It was observed that the reactivity of TOP was higher than that of TO in the copolymerization researchgate.net. This suggests that the seven-membered trioxepane ring is more susceptible to cationic ring-opening than the six-membered trioxane (B8601419) ring, likely due to a combination of ring strain and the basicity of the oxygen atoms.

The polymerization of cyclic acetals often proceeds in two stages: an initial homogeneous "induction" period, followed by a very rapid heterogeneous propagation-crystallization step as the polymer precipitates from the solution researchgate.netacs.org. The duration of the induction period can be influenced by factors such as initiator concentration and the presence of comonomers acs.org.

Thermodynamic Equilibrium Considerations in ROP

The ring-opening polymerization of many cyclic monomers is a reversible process, meaning that an equilibrium exists between the monomer and the polymer. This equilibrium is governed by thermodynamic parameters such as the enthalpy (ΔH°p) and entropy (ΔS°p) of polymerization. For a polymerization to be thermodynamically favorable, the change in Gibbs free energy (ΔG°p = ΔH°p - TΔS°p) must be negative.

The homopolymerization of 1,3-dioxepane (DXP), a related seven-membered ring, is a known equilibrium reaction acs.org. This implies that at a given temperature, there will be a non-zero equilibrium monomer concentration.

In the study of the copolymerization of 1,3,5-trioxane (TO) with 1,3,5-trioxepane (TOP), equilibrium concentrations for the monomers were determined in the reaction system. These values provide an indication of the thermodynamic stability of the monomers with respect to their polymerized forms under those specific conditions researchgate.net.

| Copolymerization System | Equilibrium Concentration of 1,3,5-Trioxane (mol/L) | Equilibrium Concentration of 1,3,5-Trioxepane (mol/L) |

|---|---|---|

| TO / TOP | ~0.40 | ~0.02 |

| TO / 1,3-Dioxolane (B20135) / TOP | - | ~0.035 |

The lower equilibrium concentration of 1,3,5-trioxepane compared to 1,3,5-trioxane in the TO/TOP system indicates a greater thermodynamic driving force for the polymerization of the seven-membered ring researchgate.net. This is consistent with the general principle that seven-membered rings possess significant ring strain, which is released upon polymerization.

Influence of Temperature and Pressure on Polymerization Equilibrium

There is no available data concerning the thermodynamic parameters (enthalpy, entropy) or the ceiling temperature for the homopolymerization of this compound. Consequently, the influence of temperature and pressure on its specific polymerization-depolymerization equilibrium cannot be described. For comparison, the study of related compounds like 1,3-dioxepane shows a defined ceiling temperature, but this data cannot be extrapolated to its methylated counterpart due to the strict focus of this article.

Copolymerization with Other Cyclic Monomers

Detailed studies on the copolymerization of this compound with other cyclic monomers were not found.

Copolymerization with 1,3,5-Trioxane (TOX) for Oxymethylene Copolymers

No research articles or datasets were identified that specifically detail the copolymerization of this compound with 1,3,5-trioxane (TOX). While the copolymerization of TOX with other cyclic ethers like 1,3-dioxolane and ethylene (B1197577) oxide is a well-established method for producing thermally stable oxymethylene copolymers, the behavior of this compound in such a system has not been reported.

Reactivity Ratios and Sequence Distribution in Copolymers

As no studies on the copolymerization of this compound were found, the reactivity ratios (r1, r2) for this monomer with comonomers such as 1,3,5-trioxane, 1,3-dioxolane, or ethylene oxide are unknown. Without these values, the sequence distribution within a hypothetical copolymer chain cannot be determined.

Copolymerization with Other Cyclic Ethers and Acetals (e.g., 1,3-dioxolane, ethylene oxide)

There is no available literature describing the copolymerization of this compound with other common cyclic ethers and acetals like 1,3-dioxolane or ethylene oxide.

Polymerization Methodologies

Bulk Polymerization for High Conversion

Specific methodologies, conditions, or research findings related to the bulk polymerization of this compound to achieve high conversion rates could not be located. While bulk polymerization is a common technique for monomers like 1,3,5-trioxane, its application and results for this compound are not documented.

Based on a comprehensive review of available scientific literature, generating an article that focuses solely on the chemical compound “this compound” according to the specified detailed outline is not possible at this time. The search for research findings related to the solution polymerization, solid-state polymerization, specific catalytic systems, and polymer microstructure of this particular compound did not yield sufficient data.

The polymerization and catalysis of related cyclic acetals, such as 1,3,5-trioxane, are well-documented. researchgate.netuni-tuebingen.deresearchgate.netresearchgate.net However, key structural differences—specifically the seven-membered ring and the methyl substituent in this compound—mean that data from these analogues cannot be accurately extrapolated to meet the requirements of the requested article. Principles of ring-opening polymerization suggest that these structural features would significantly influence reactivity, catalyst selection, and the final polymer's microstructure. researchgate.netescholarship.org

To adhere to the instructions of providing a thorough, informative, and scientifically accurate article focused strictly on this compound, specific research on this monomer is required. Without such dedicated studies, the content for the requested sections and subsections cannot be adequately developed.

Investigation of Polymer Microstructure and Chain Architecture

Formation of Cyclic vs. Linear Polymer Chains

The cationic ring-opening polymerization of cyclic acetals like this compound can lead to the formation of both linear polymer chains and cyclic oligomers. This process involves a monomer-polymer equilibrium. The competition between the propagation of the polymer chain and "backbiting" reactions, where the active end of a growing chain attacks itself, determines the final structure. Intramolecular transfer, or backbiting, leads to the formation of cyclic products, while intermolecular reactions result in linear polymer chains.

The balance between linear and cyclic polymer formation is significantly influenced by reaction conditions. For instance, in the polymerization of the related compound 1,3,5-trioxane, side reactions that form cyclic oligomers can be suppressed by conducting the polymerization in the solid state. This is because the mobility of the active chain end is restricted in the solid monomer, favoring the propagation reaction that leads to linear, high-molecular-weight polymers. Similarly, for 2-methyl-1,3-dioxepane, a monomer-polymer equilibrium is a known phenomenon, with thermodynamic parameters influencing the ceiling temperature of polymerization. bohrium.com

The choice of initiator and comonomers also plays a crucial role. In the copolymerization of 1,3,5-trioxane with 1,3-dioxepane, the relative basicities of the monomers influence the initial stages of polymerization, which in turn affects the final polymer structure. acs.orgresearchgate.net By carefully selecting the reaction temperature, monomer concentration, and initiator, the polymerization can be directed to favor the formation of linear chains over cyclic byproducts.

| Factor | Effect on Polymer Structure | Example from Related Monomers |

|---|---|---|

| Temperature | Lower temperatures can favor linear polymer formation by reducing backbiting reactions. | Lowering the temperature during 1,3,5-trioxane polymerization reduces oligomer formation. |

| Monomer State | Solid-state polymerization can suppress the formation of cyclic oligomers. | Solid-state polymerization of 1,3,5-trioxane yields polymers with negligible amounts of oligomers. |

| Comonomer | The presence of a comonomer can alter the equilibrium and reaction kinetics. | Copolymerization of 1,3,5-trioxane with 1,3-dioxepane affects the polymer structure based on comonomer concentration. acs.orgresearchgate.net |

Computational and Theoretical Studies on 2 Methyl 1,3,5 Trioxepane and Its Polymers

Molecular Dynamics and Simulation

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. This approach allows for the investigation of conformational dynamics, intermolecular interactions, and the influence of the environment on molecular behavior, providing insights that are often inaccessible through experimental methods alone mdpi.comnih.gov.

The seven-membered ring of 2-Methyl-1,3,5-trioxepane is flexible and can adopt multiple low-energy conformations. MD simulations can be used to explore the potential energy surface of the monomer and identify the most stable conformers and the energy barriers between them. Such analyses are typically performed in both the gas phase (to understand intrinsic structural preferences) and in various solvents (to model realistic conditions).

Computational studies comparing gas-phase conformer sampling with experimental crystallographic data for various small molecules have shown a high degree of correlation, validating the use of these methods to derive accurate torsional preferences nih.gov. For flexible molecules, the solvent can significantly influence the conformational equilibrium. Ab initio conformational maps for model acetals have been constructed in both the gas phase and in aqueous solution, demonstrating that while the locations of energy minima often remain similar, the relative energies of the conformers can change upon solvation ufrrj.br. MD simulations can track conformational transitions, such as ring-puckering or changes in the orientation of the methyl group, providing a dynamic picture of the molecule's structure.

Solvents can dramatically influence the kinetics and thermodynamics of polymerization reactions . MD simulations explicitly model the interactions between the monomer (or the growing polymer chain) and the surrounding solvent molecules. This allows for a detailed investigation of solvation effects on reactivity.

Polymerization Process Simulation and Modeling

Beyond studying the monomer, computational modeling can simulate the entire polymerization process, from initiation to termination. These simulations provide a bridge between the characteristics of a single monomer and the macroscopic properties of the final polymer.

Simulating the growth of a polymer chain allows researchers to predict its microstructure, including molecular weight distribution, branching, and tacticity. Kinetic Monte Carlo (kMC) and MD simulations are two primary methods used for this purpose.

The kMC method is a powerful tool for investigating polymerization kinetics and predicting product distributions, including chain length and polydispersity researchgate.net. It models the probability of different reaction events (propagation, chain transfer, termination) occurring over time. For the polymerization of this compound, a kMC model would incorporate rate constants for propagation and any side reactions, which can be derived from DFT calculations nih.gov.

Alternatively, reactive MD simulations can model the polymerization process by allowing chemical bonds to form and break based on predefined criteria mdpi.com. An iterative MD simulation protocol can be used where the system is propagated for a short time, distances between reactive sites are inspected, and a condensation reaction is attempted if the criteria are met mdpi.com. This approach can provide detailed atomistic insight into how the chain grows and folds in its environment.

A major goal of computational polymer science is to predict the properties of a polymer based on the chemical structure of its monomer, thereby accelerating materials discovery tandfonline.com. By combining quantum mechanical calculations on the monomer with statistical mechanics and machine learning models, it is possible to estimate key properties of the resulting polymer dtic.milspecialchem.comacs.org.

Computational schemes can calculate monomer properties such as heat of formation, dipole moment, and polarizability. These properties can then be used as inputs for quantitative structure-property relationship (QSPR) models or more advanced machine learning frameworks, like graph convolutional networks (GCNs), to predict polymer properties dtic.milacs.org. Recent work has demonstrated that GCN-based models can achieve reliable predictions for properties such as glass transition temperature (Tg), melting temperature (Tm), and density (ρ) acs.org. Furthermore, incorporating 3D structural information from the monomer into multimodal machine learning frameworks has been shown to significantly enhance the accuracy of polymer property prediction arxiv.org. For poly(this compound), these methods could be used to forecast its thermal stability, mechanical strength, and other performance characteristics before it is ever synthesized in a lab.

Table 2: Examples of Polymer Properties Predicted from Monomer Structure Using Computational Models

| Polymer Class | Predicted Property | Computational Approach | Key Finding | Reference |

|---|---|---|---|---|

| Polyvinyl Chloride | Heat of Formation, Dipole Moment | Semiempirical Quantum Mechanics (MNDO) | Properties of long chains can be estimated from dimer calculations. | dtic.mil |

| Various Polymers | Glass Transition Temperature (Tg) | Graph Convolutional Network (GCN) | GCN models achieve high prediction accuracy (R² ~ 0.9 for Tg). | acs.org |

| Various Polymers | General Properties (Plasticity, Conductivity) | Multimodal Multitask Pretraining (MMPolymer) | Incorporating 3D monomer structure significantly improves prediction accuracy. | arxiv.org |

Statistical Mechanics and Thermodynamics of Polymer Solutions

The cornerstone of polymer solution thermodynamics is the Flory-Huggins theory, a lattice-based model that provides a mathematical framework for the Gibbs free energy of mixing (ΔG_mix) of a polymer and a solvent. The theory considers the combinatorial entropy of mixing, which arises from the vast number of ways to arrange the polymer chains and solvent molecules on a conceptual lattice, and the enthalpy of mixing, which accounts for the interaction energies between the different components.

The Flory-Huggins equation for the Gibbs free energy of mixing is given by:

ΔG_mix = RT [n₁ln(φ₁) + n₂ln(φ₂) + n₁φ₂χ₁₂]

where:

R is the gas constant

T is the absolute temperature

n₁ and n₂ are the number of moles of the solvent and polymer, respectively

φ₁ and φ₂ are the volume fractions of the solvent and polymer, respectively

χ₁₂ is the Flory-Huggins interaction parameter, which quantifies the energy of inter-dispersing polymer and solvent molecules.

A negative ΔG_mix indicates that the polymer will dissolve spontaneously in the solvent. The Flory-Huggins interaction parameter, χ₁₂, is a critical factor in determining the solubility. It is a dimensionless quantity that represents the change in energy when a solvent molecule is moved from a pure solvent environment to a pure polymer environment. A smaller value of χ₁₂ (typically < 0.5 for high molecular weight polymers) favors mixing, whereas a larger value leads to phase separation.

For solutions of poly(this compound), the value of χ₁₂ would depend on the specific solvent used. The presence of both ether linkages and a methyl group in the repeating unit will influence its interaction with solvents of varying polarities. It is expected that solvents with similar solubility parameters to that of the polymer will exhibit lower χ₁₂ values and thus be good solvents.

While experimental data for poly(this compound) is scarce, data from analogous polymers can provide valuable insights. For instance, studies on poly(1,3-dioxepane), a structurally similar cyclic ether polymer, have been conducted to determine its solubility parameter, which is a measure of the cohesive energy density.

| Polymer | Method | Solubility Parameter (δ) [cal¹/² cm⁻³/²] |

| Poly(1,3-dioxepane) | Intrinsic viscosity and turbidimetric titrations | 9.2 |

| Poly(1,3-dioxepane) | Flory-Huggins interaction parameter | 9.2 |

This table presents data for poly(1,3-dioxepane) as an illustrative example due to the lack of specific data for poly(this compound).

The solubility parameter is a useful tool for predicting miscibility. A general rule of thumb is that a polymer will be soluble in a solvent if the difference in their solubility parameters is small. The methyl group in poly(this compound) is expected to slightly alter its solubility parameter compared to the unsubstituted poly(1,3-dioxepane).

The thermodynamic behavior of polymer solutions is also characterized by the presence of critical solution temperatures. An upper critical solution temperature (UCST) is the critical temperature above which the components are miscible in all proportions, while a lower critical solution temperature (LCST) is the critical temperature below which the components are miscible. The existence and value of these critical temperatures are dependent on the specific polymer-solvent system and are influenced by factors such as molecular weight and the temperature dependence of the χ₁₂ parameter.

Advanced Characterization Techniques for 2 Methyl 1,3,5 Trioxepane and Its Polymers

High-Resolution NMR Spectroscopy for Polymer Microstructure

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed microstructure of polyacetals derived from the ring-opening polymerization of 2-methyl-1,3,5-trioxepane. Both ¹H and ¹³C NMR spectroscopy provide valuable information about the arrangement of monomer units, end-groups, and any potential side reactions that may have occurred during polymerization.

In the case of copolymers of this compound with other cyclic ethers or formals, such as 1,3,5-trioxane (B122180), NMR spectroscopy can be used to determine the copolymer composition and the sequence distribution of the different monomer units along the polymer chain. acs.org For instance, the integration of specific proton or carbon signals corresponding to each monomer unit allows for the quantification of their relative amounts in the copolymer. The analysis of the fine structure of the NMR signals can reveal information about the diad and triad sequences of the monomer units, indicating whether the copolymer has a random, blocky, or alternating microstructure. acs.orgacs.org

Key microstructural features that can be analyzed by high-resolution NMR include:

Monomer incorporation and regioselectivity: Confirming the successful incorporation of the this compound monomer into the polymer chain and identifying the regioselectivity of the ring-opening.

End-group analysis: Identifying and quantifying the end-groups of the polymer chains, which can provide insights into the initiation and termination mechanisms of the polymerization process.

Copolymer composition and sequence distribution: In copolymers, determining the relative amounts of each monomer and their arrangement along the polymer backbone. acs.org

Defect structures: Detecting and quantifying any structural irregularities or defects that may be present in the polymer chain, which can influence the material's properties.

The chemical shifts observed in the NMR spectra are highly sensitive to the local chemical environment of the nuclei, making it possible to distinguish between different structural arrangements.

Gel Permeation Chromatography (GPC) for Molecular Weight and Distribution Analysis

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a widely used technique for determining the molecular weight and molecular weight distribution (MWD) of polymers. sepscience.commtoz-biolabs.comwikipedia.orgresearchgate.netshimadzu.comaimplas.net This method separates polymer molecules based on their hydrodynamic volume in solution. sepscience.comwikipedia.org

The fundamental principle of GPC involves passing a dissolved polymer sample through a column packed with porous gel beads. mtoz-biolabs.comwikipedia.orgresearchgate.net Larger polymer coils are excluded from the pores and thus travel a shorter path, eluting from the column first. Smaller molecules can penetrate the pores to a greater extent, resulting in a longer retention time. mtoz-biolabs.comresearchgate.net

A detector, such as a differential refractive index (DRI) or an ultraviolet (UV) detector, measures the concentration of the polymer as it elutes from the column. mtoz-biolabs.com To determine the molecular weight, a calibration curve is constructed using polymer standards of known molecular weight. mtoz-biolabs.comshimadzu.com The retention time of the unknown polymer sample is then compared to the calibration curve to determine its molecular weight averages, such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). wikipedia.org

Factors critical for accurate GPC analysis include:

Stable flow rates: Ensuring reproducible retention times and accurate molecular weight calculations. sepscience.com

Temperature control: Maintaining baseline stability and ensuring the polymer remains soluble. sepscience.com

Column selection: Choosing columns with an appropriate pore size for the expected molecular weight range of the polymer. sepscience.com

The molecular weight and MWD are crucial parameters as they significantly influence the processing behavior and final properties of the polyacetals derived from this compound.

| Parameter | Description | Significance |

| Number-Average Molecular Weight (Mn) | The total weight of all the polymer molecules in a sample, divided by the total number of polymer molecules. | Influences properties like brittleness and flow. |

| Weight-Average Molecular Weight (Mw) | An average molecular weight that is more sensitive to the presence of high molecular weight chains. | Relates to properties such as strength and toughness. |

| Polydispersity Index (PDI) | The ratio of Mw to Mn, indicating the breadth of the molecular weight distribution. | A PDI of 1 indicates a monodisperse polymer, while higher values indicate a broader distribution, which can affect processing and mechanical properties. |

For a more accurate determination of the molecular weight of poly(this compound), universal calibration using the Mark-Houwink equation can be employed. This equation, [η] = K * M^a, relates the intrinsic viscosity ([η]) to the molecular weight (M) through the Mark-Houwink parameters K and a, which are specific to a given polymer-solvent-temperature system. wikipedia.org

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA)) for Polymer Thermal Behavior

Thermal analysis techniques are indispensable for characterizing the thermal properties of polymers derived from this compound. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most common methods used. labmanager.comuniversallab.org

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a polymer sample and a reference as a function of temperature. azom.com This technique is used to determine key thermal transitions:

Glass Transition Temperature (Tg): The temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. azom.com This is observed as a step change in the baseline of the DSC thermogram.

Melting Temperature (Tm): The temperature at which a crystalline polymer melts. This is observed as an endothermic peak on the DSC curve. For copolymers, the melting point may be lower than that of the corresponding homopolymer. polyplastics.com

Crystallization Temperature (Tc): The temperature at which a polymer crystallizes upon cooling from the melt. This is observed as an exothermic peak.

The information obtained from DSC is crucial for understanding the service temperature range of the material and for optimizing processing conditions.